molecular formula C12H18O3 B13207744 (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol

Cat. No.: B13207744
M. Wt: 210.27 g/mol
InChI Key: UJBOGVMFJDOUDP-SECBINFHSA-N
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Description

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol typically involves the reaction of 3,4-diethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-diethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-diethoxybenzaldehyde is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is 3,4-diethoxyacetophenone.

    Reduction: The major product is 3,4-diethoxyethylbenzene.

    Substitution: The major products depend on the substituents introduced, such as 3,4-dimethoxyphenyl derivatives.

Scientific Research Applications

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-Dimethoxyphenyl)ethan-1-ol: Similar structure but with methoxy groups instead of ethoxy groups.

    (1R)-1-(3,4-Diethoxyphenyl)propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.

    (1R)-1-(3,4-Diethoxyphenyl)butan-1-ol: Similar structure but with a butanol moiety instead of ethanol.

Uniqueness

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1R)-1-(3,4-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m1/s1

InChI Key

UJBOGVMFJDOUDP-SECBINFHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@@H](C)O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OCC

Origin of Product

United States

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